RO 5166017
Overview
Description
RO 5166017 is a heterocyclic compound that contains both oxazole and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO 5166017 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl(phenyl)amine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
RO 5166017 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
RO 5166017 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of RO 5166017 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-((Methyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
- 4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrothiazol-2-amine
- 4-((Ethyl(phenyl)amino)methyl)-4,5-dihydroimidazol-2-amine
Uniqueness
RO 5166017 is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14) |
InChI Key |
PPONHQQJLWPUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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